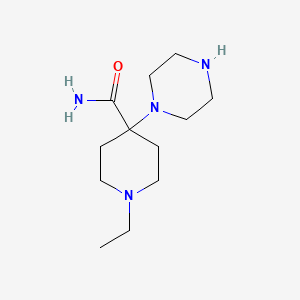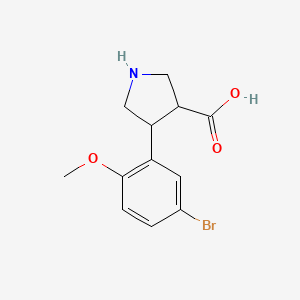
4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids This compound features a pyrrolidine ring substituted with a 5-bromo-2-methoxyphenyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Pyrrolidine Ring Formation: The brominated intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(5-Bromo-2-formylphenyl)pyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid.
Substitution: Formation of 4-(5-Azido-2-methoxyphenyl)pyrrolidine-3-carboxylic acid.
科学研究应用
4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
- 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-2-carboxylic acid
- 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxamide
- 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylate
Comparison:
- Structural Differences: While these compounds share the core pyrrolidine ring and the 5-bromo-2-methoxyphenyl group, they differ in the functional groups attached to the pyrrolidine ring (carboxylic acid, carboxamide, carboxylate).
- Chemical Properties: The presence of different functional groups affects the compound’s reactivity, solubility, and overall chemical behavior.
- Biological Activity: These structural variations can lead to differences in biological activity and specificity towards molecular targets.
属性
分子式 |
C12H14BrNO3 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC 名称 |
4-(5-bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-17-11-3-2-7(13)4-8(11)9-5-14-6-10(9)12(15)16/h2-4,9-10,14H,5-6H2,1H3,(H,15,16) |
InChI 键 |
LCTAOPWYMAKBMW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C2CNCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


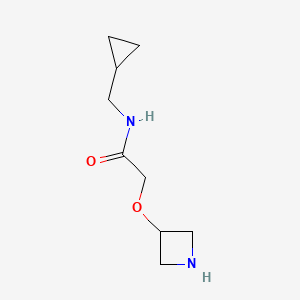
![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)
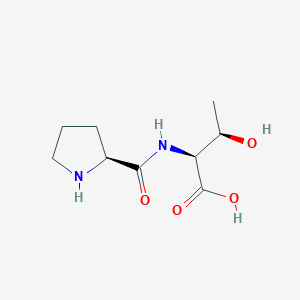
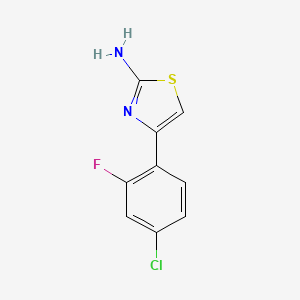


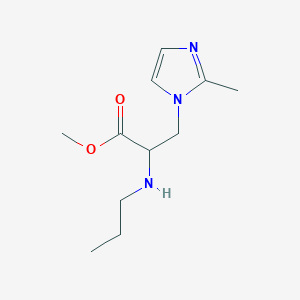
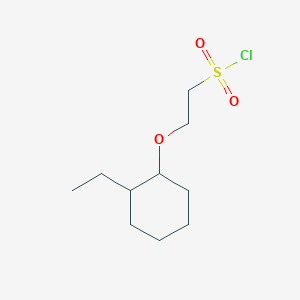
![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)

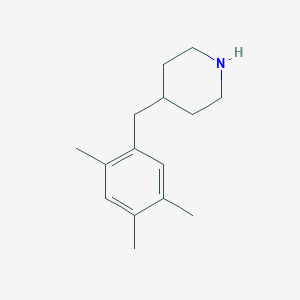

![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)
